(5Z)-5-(4-bromobenzylidene)-2-(4-ethylpiperazin-1-yl)-1,3-thiazol-4(5H)-one
Description
(5Z)-5-[(4-BROMOPHENYL)METHYLIDENE]-2-(4-ETHYLPIPERAZIN-1-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE is a synthetic compound that belongs to the class of thiazolone derivatives This compound is characterized by the presence of a bromophenyl group, an ethylpiperazine moiety, and a thiazolone ring
Properties
Molecular Formula |
C16H18BrN3OS |
|---|---|
Molecular Weight |
380.3 g/mol |
IUPAC Name |
(5Z)-5-[(4-bromophenyl)methylidene]-2-(4-ethylpiperazin-1-yl)-1,3-thiazol-4-one |
InChI |
InChI=1S/C16H18BrN3OS/c1-2-19-7-9-20(10-8-19)16-18-15(21)14(22-16)11-12-3-5-13(17)6-4-12/h3-6,11H,2,7-10H2,1H3/b14-11- |
InChI Key |
SHITXLDGTMSDJR-KAMYIIQDSA-N |
Isomeric SMILES |
CCN1CCN(CC1)C2=NC(=O)/C(=C/C3=CC=C(C=C3)Br)/S2 |
Canonical SMILES |
CCN1CCN(CC1)C2=NC(=O)C(=CC3=CC=C(C=C3)Br)S2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[(4-BROMOPHENYL)METHYLIDENE]-2-(4-ETHYLPIPERAZIN-1-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE typically involves the condensation of 4-bromobenzaldehyde with 2-(4-ethylpiperazin-1-yl)-4,5-dihydro-1,3-thiazol-4-one under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent, such as ethanol or methanol. The reaction mixture is heated under reflux for several hours to ensure complete condensation and formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-[(4-BROMOPHENYL)METHYLIDENE]-2-(4-ETHYLPIPERAZIN-1-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted products.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol.
Substitution: Amines, thiols; reactions are conducted in the presence of a base, such as triethylamine, and a suitable solvent, such as dichloromethane or acetonitrile.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced thiazolone derivatives.
Substitution: Formation of substituted thiazolone derivatives with various functional groups.
Scientific Research Applications
(5Z)-5-[(4-BROMOPHENYL)METHYLIDENE]-2-(4-ETHYLPIPERAZIN-1-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (5Z)-5-[(4-BROMOPHENYL)METHYLIDENE]-2-(4-ETHYLPIPERAZIN-1-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-5-[(4-CHLOROPHENYL)METHYLIDENE]-2-(4-ETHYLPIPERAZIN-1-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE
- (5Z)-5-[(4-FLUOROPHENYL)METHYLIDENE]-2-(4-ETHYLPIPERAZIN-1-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE
- (5Z)-5-[(4-METHOXYPHENYL)METHYLIDENE]-2-(4-ETHYLPIPERAZIN-1-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE
Uniqueness
The uniqueness of (5Z)-5-[(4-BROMOPHENYL)METHYLIDENE]-2-(4-ETHYLPIPERAZIN-1-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromophenyl group, in particular, may enhance its reactivity and interaction with biological targets compared to similar compounds with different substituents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
